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Compound of Interest

Compound Name: C29H35N306S

Cat. No.: B15172505

An Application Note on the Spectroscopic Analysis of C29H35N306S

Introduction

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) analysis of the compound with the molecular formula C29H35N306S. The
target audience for this application note includes researchers, scientists, and professionals in
the field of drug development and natural product chemistry. The protocols and data
presentation formats outlined herein are designed to serve as a practical template for the
structural elucidation and characterization of novel small molecules. For the purpose of this
note, we will consider a hypothetical structure that corresponds to the given molecular formula:
a synthetic peptide derivative, hereafter referred to as "Compound 1".

Hypothetical Structure: Compound 1

To illustrate the application of spectroscopic techniques, we propose a plausible structure for
C29H35N306S, which incorporates common moieties found in pharmaceutical compounds,
such as a sulfonamide and peptide-like linkages.

(A chemical structure diagram would be presented here in a full application note)

IUPAC Name: (S)-2-((S)-2-(4-(tert-butyl)phenylsulfonamido)-3-phenylpropanamido)-N-((S)-1-
(((S)-1-methoxy-1-oxo0-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methylbutanamide

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15172505?utm_src=pdf-interest
https://www.benchchem.com/product/b15172505?utm_src=pdf-body
https://www.benchchem.com/product/b15172505?utm_src=pdf-body
https://www.benchchem.com/product/b15172505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Data Presentation

The following tables summarize the expected quantitative NMR and mass spectrometry data
for Compound 1.

Chemical Shift L. . el .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.80-7.20 m 14H - Aromatic-H
7.05 d 1H 8.5 NH
6.85 d 1H 8.0 NH
6.50 d 1H 7.5 NH
4.60 m 1H - o-H
4.45 m 1H - a-H
4.30 m 1H - o-H
3.70 S 3H - OCHs
3.20 - 3.00 m 4H - B-CHz (x2)
2.20 m 1H 6.5 B-CH
1.35 S 9H - t-butyl-H
1.25 d 3H 7.0 CHs
0.90 dd 6H 6.5 (CH3)2

Table 2: **C NMR Data (125 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment

172.5,171.0, 170.5

C=0 (Amide x2, Ester x1)

143.0, 138.0, 136.5

Aromatic C (quaternary)

129.5, 129.0, 128.5, 127.0 Aromatic CH

60.0, 58.5, 55.0 a-C

52.5 OCHs

50.0 C (quaternary, t-butyl)
38.0, 37.5 B-CH:

31.0 B-CH

30.0 t-butyl CHs

19.0, 18.5 CHs

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data
lon Calculated m/z Observed m/z
[M+H]* 586.2323 586.2328
[M+Na]* 608.2142 608.2146

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for Compound 1.

NMR Spectroscopy

1. Sample Preparation:

» Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.
. 'H NMR Acquisition:
Instrument: 500 MHz NMR Spectrometer
Pulse Program: zg30
Number of Scans: 16
Acquisition Time: 3.28 s
Relaxation Delay: 1.0 s
Spectral Width: 12 ppm
Temperature: 298 K
. 13C NMR Acaquisition:
Instrument: 500 MHz NMR Spectrometer (125 MHz for 13C)
Pulse Program: zgpg30
Number of Scans: 1024
Acquisition Time: 1.09 s
Relaxation Delay: 2.0 s
Spectral Width: 240 ppm
Temperature: 298 K

. 2D NMR (COSY, HSQC, HMBC) Acquisition:
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Standard pulse programs (e.g., cosygpgf, hsqcedetgpsisp2.4, hmbcgpndgf) should be
utilized.

Optimize spectral widths in both dimensions based on the 1D spectra.

Set the number of increments in the indirect dimension to at least 256 for adequate
resolution.

Mass Spectrometry

1.

Sample Preparation:

Prepare a 1 mg/mL stock solution of the compound in methanol.

Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 acetonitrile:water
containing 0.1% formic acid.

. LC-MS/MS Analysis:

LC System: Standard HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-
equilibrate.

Flow Rate: 0.3 mL/min
MS System: Q-TOF or Orbitrap mass spectrometer.
lonization Mode: Positive Electrospray lonization (ESI+).

Scan Range: 100-1000 m/z.
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+ Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the
top 3 most intense ions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical biological
context for Compound 1.

Sample Preparation

C29H35N306S (Compound 1)
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Caption: Experimental workflow for spectroscopic analysis.
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Hypothetical Protease Inhibition Pathway

Protein Substrate Compound 1 (C29H35N306S)

inhibits
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Caption: Hypothetical signaling pathway inhibition.

« To cite this document: BenchChem. [NMR and mass spectrometry data for C29H35N306S].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172505#nmr-and-mass-spectrometry-data-for-
c29h35n306s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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